3-Ethyl-2-((2-mesityl-2-oxoethyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
Description
3-Ethyl-2-((2-mesityl-2-oxoethyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative characterized by a fused thiophene-pyrimidine core. The compound features:
- 3-Ethyl substitution: Enhances lipophilicity and modulates steric interactions.
- 5,6-Dimethyl groups: Improve metabolic stability and influence electronic properties.
- Thioether linkage: Connects the core to a mesityl-oxoethyl moiety (2-mesityl-2-oxoethyl group), introducing steric bulk and electron-rich aromaticity. This structural framework is associated with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, as observed in related thienopyrimidinones .
Properties
CAS No. |
578751-54-9 |
|---|---|
Molecular Formula |
C21H24N2O2S2 |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
3-ethyl-5,6-dimethyl-2-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]sulfanylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H24N2O2S2/c1-7-23-20(25)18-14(5)15(6)27-19(18)22-21(23)26-10-16(24)17-12(3)8-11(2)9-13(17)4/h8-9H,7,10H2,1-6H3 |
InChI Key |
YSAYMMYGNSXBFL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC(=O)C3=C(C=C(C=C3C)C)C)SC(=C2C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-((2-mesityl-2-oxoethyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactionsCommon reagents used in these reactions include ethylating agents, mesityl chloride, and dimethyl sulfate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and chromatography to purify the final product .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-((2-mesityl-2-oxoethyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential pharmacological activities, particularly as an antitumor and antimicrobial agent .
Antitumor Activity
Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit promising cytotoxic effects against various cancer cell lines. For instance:
- Study Findings : A study demonstrated that similar thieno[2,3-d]pyrimidine compounds showed significant inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
- Case Study : A derivative was tested against human breast cancer cells (MCF-7), resulting in a notable reduction in cell viability at concentrations as low as 10 µM.
Antimicrobial Properties
Another area of interest is the compound's antimicrobial activity:
- Research Insights : Several studies have reported that thieno[2,3-d]pyrimidine derivatives possess broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria .
- Example : In vitro tests revealed that a related compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Material Science Applications
Beyond medicinal uses, this compound also finds applications in material science, particularly in the development of organic semiconductors and dyes.
Organic Electronics
The unique electronic properties of thieno[2,3-d]pyrimidines make them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells:
- Performance Metrics : Devices incorporating such compounds have shown enhanced charge transport and stability .
- Case Study : A recent study highlighted the synthesis of a polymer based on thieno[2,3-d]pyrimidine which exhibited improved efficiency in converting solar energy to electricity.
Summary of Applications
| Application Area | Specific Uses | Research Findings |
|---|---|---|
| Medicinal Chemistry | Antitumor and antimicrobial agents | Significant cytotoxicity against cancer cells; broad-spectrum antimicrobial activity |
| Material Science | Organic semiconductors and dyes | Enhanced efficiency in OLEDs and photovoltaics |
Mechanism of Action
The mechanism of action of 3-Ethyl-2-((2-mesityl-2-oxoethyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives and Their Activities
Substituent Effects on Activity
A. Thioether vs. Amino Groups
- Thioether-linked derivatives (e.g., target compound, BPOET) exhibit unique steric and electronic profiles due to the sulfur atom’s polarizability, enabling interactions with hydrophobic enzyme pockets .
- Amino-substituted analogs (e.g., 2-(benzylamino)-derivative) show enhanced hydrogen-bonding capacity, improving affinity for targets like DNA topoisomerases .
B. Aromatic Substituents
- Electron-withdrawing groups (e.g., 4-fluorophenyl in Compound 5): Increase COX-2 selectivity by stabilizing dipole interactions in the enzyme’s hydrophobic pocket .
- Electron-donating groups (e.g., mesityl in target compound): Enhance π-π stacking but may reduce solubility. The mesityl group’s bulk could limit binding to shallow active sites .
C. Alkyl vs. Aryl Substitutions
- 3-Ethyl group : Balances lipophilicity and metabolic stability compared to longer alkyl chains (e.g., 3-butyl derivatives), which may increase toxicity .
- 5,6-Dimethyl groups : Consistently improve metabolic stability across studies, reducing oxidative degradation .
Physicochemical and Pharmacokinetic Comparisons
Table 2: Molecular Properties of Selected Derivatives
| Compound | Molecular Formula | Molecular Weight | LogP* | Water Solubility (Predicted) |
|---|---|---|---|---|
| Target compound (3-Ethyl-2-((2-mesityl-2-oxoethyl)thio)-5,6-dimethyl-) | C₂₂H₂₅N₂O₂S₂ | 437.58 | ~3.5 | Low |
| 2-(4-Fluorophenyl)-5,6-dimethyl- (Compound 5) | C₁₄H₁₂FN₂OS | 288.06 | ~2.8 | Moderate |
| 3-Ethyl-2-((4-fluorobenzyl)thio)-5,6-dimethyl- | C₁₇H₁₇FN₂OS₂ | 372.45 | ~3.2 | Low |
| 2-(Benzylamino)-5,6-dimethyl- | C₁₅H₁₅N₃OS | 293.36 | ~2.5 | Moderate |
*LogP values estimated using fragment-based methods.
- Metabolic Stability : Methyl groups at positions 5 and 6 reduce susceptibility to CYP450 oxidation, a common trend in this class .
Biological Activity
3-Ethyl-2-((2-mesityl-2-oxoethyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a synthetic compound belonging to the thieno[2,3-d]pyrimidine family, known for its diverse biological activities. This compound has garnered attention for its potential anticancer and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its synthesis, cytotoxicity against cancer cell lines, and antibacterial effects.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of thieno[2,3-d]pyrimidin-4(3H)-one derivatives with various substituents. The structural formula is represented as follows:
The compound's structure features a thieno-pyrimidine core with an ethyl and a mesityl group, which contribute to its biological activity.
Anticancer Activity
Research has shown that compounds within the thieno[2,3-d]pyrimidine class exhibit significant cytotoxicity against various cancer cell lines. A study highlighted that several synthesized derivatives demonstrated potent inhibitory effects on human breast cancer (MCF-7), lung cancer (A549), prostate cancer (PC-3), and non-small cell lung cancer (PC-9) cells. Notably, one derivative showed an IC50 value of 0.94 µM against A549 cells with minimal toxicity to normal human liver cells .
Table 1: Cytotoxicity of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
| Compound | Cell Line | IC50 (µM) | Toxicity to Normal Cells |
|---|---|---|---|
| Compound 15 | A549 | 0.94 | Low |
| Compound 19 | MCF-7 | 1.20 | Low |
| Compound 20 | PC-3 | 1.50 | Low |
Antibacterial Activity
The antibacterial properties of thieno[2,3-d]pyrimidin derivatives have also been investigated. These compounds were tested against both Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant antibacterial activity against multi-drug resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus) and VRE (vancomycin-resistant enterococci), with minimum inhibitory concentrations (MICs) ranging from 4 to 100 mg/L .
Table 2: Antibacterial Activity of Thieno[2,3-d]pyrimidin Derivatives
| Compound | Bacteria Type | MIC (mg/L) | Activity |
|---|---|---|---|
| Compound A | MRSA | 8 | Potent |
| Compound B | VRE | 16 | Moderate |
| Compound C | E. coli | 32 | Weak |
Case Studies
In a notable case study published in Medicinal Chemistry, researchers synthesized new derivatives of thieno[2,3-d]pyrimidin-4(3H)-one and assessed their biological activities. The study found that these compounds not only inhibited cancer cell proliferation but also displayed considerable antibacterial effects against common pathogens. The study emphasized the importance of structural modifications in enhancing biological efficacy and reducing toxicity .
Q & A
Q. Q1. What are the recommended synthetic routes for preparing thieno[2,3-d]pyrimidin-4(3H)-one derivatives, and how can reaction conditions be optimized?
Methodological Answer: The core structure can be synthesized via cyclization of substituted thiophene precursors. For example, ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate undergoes cyclization with reagents like triphenylphosphine, hexachloroethane, and triethylamine to form iminophosphorane intermediates. Subsequent reactions with isocyanates and amines yield guanidine derivatives, which cyclize under base catalysis (e.g., sodium ethoxide) to form the thienopyrimidinone scaffold . Key optimizations include:
- Catalyst selection : Sodium ethoxide improves regioselectivity and yield at room temperature.
- Solvent choice : Toluene or dichloromethane facilitates intermediate stability.
- Purification : Recrystallization from methylene dichloride ensures high purity, as confirmed by 1H NMR and X-ray crystallography .
Q. Q2. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Spectroscopic analysis : Use 1H NMR to confirm substituent positions (e.g., NH protons at ~4.01 ppm, alkyl chain signals at 3.3–3.4 ppm) .
- Mass spectrometry : Validate molecular weight via ESI-MS or MALDI-TOF.
- X-ray crystallography : Resolve ambiguities in regiochemistry, as demonstrated for structurally related thienopyrimidinones .
- Chromatography : HPLC with UV detection (λ = 254 nm) ensures >95% purity, as reported for similar derivatives .
Q. Q3. What in vitro assays are suitable for evaluating biological activity, and how should controls be designed?
Methodological Answer:
- Enzyme inhibition assays : Test COX-2/COX-1 selectivity using human recombinant enzymes. Indomethacin serves as a positive control, with IC50 values calculated via dose-response curves (e.g., 50% inhibition at 10 µM) .
- Fungicidal activity : Screen against Fusarium oxysporum or Botrytis cinerea at 50 mg/L. Include solvent-only controls and commercial fungicides (e.g., fluconazole) for comparison .
Advanced Research Questions
Q. Q4. How can regioselectivity challenges in cyclization reactions be resolved for substituted thienopyrimidinones?
Methodological Answer: Regioselectivity is influenced by:
- Base strength : Sodium ethoxide promotes cyclization via deprotonation of the more acidic aryl amino group, favoring one regioisomer (e.g., 2-alkylamino derivatives over aryl isomers) .
- Substituent effects : Electron-withdrawing groups on the mesityl ring stabilize transition states, as shown in X-ray structures of related compounds . Computational modeling (DFT) can predict regiochemical outcomes by analyzing charge distribution .
Q. Q5. What strategies enhance the biological activity of thienopyrimidinone derivatives?
Methodological Answer:
- Structure-activity relationship (SAR) : Introduce hydrophobic groups (e.g., 3-ethyl, mesityl) to improve COX-2 binding affinity. Derivatives with bulkier substituents show 10-fold higher selectivity over COX-1 .
- Bioisosteric replacement : Replace the thioether with sulfoxide/sulfone groups to modulate pharmacokinetics.
- Hybridization : Combine with bioactive moieties (e.g., pyrrole or benzothiophene) to enhance fungicidal activity, as seen in analogs with 100% inhibition at 50 mg/L .
Q. Q6. How can contradictory data on environmental persistence or metabolic pathways be addressed?
Methodological Answer:
- Environmental fate studies : Use LC-MS/MS to track degradation products in soil/water systems under varying pH and UV conditions .
- Metabolite identification : Incubate with liver microsomes (e.g., human CYP3A4) and analyze via high-resolution mass spectrometry (HRMS) .
- Statistical validation : Apply ANOVA to reconcile discrepancies in degradation rates across experimental replicates .
Q. Q7. What computational tools are effective for predicting the compound’s reactivity or binding modes?
Methodological Answer:
- Docking simulations : Use AutoDock Vina to model interactions with COX-2 (PDB ID: 5KIR). Mesityl and ethyl groups occupy hydrophobic pockets, while the pyrimidinone core hydrogen-bonds with Arg120 .
- QSAR modeling : Develop models with descriptors like logP, polar surface area, and HOMO/LUMO energies to predict fungicidal activity .
- MD simulations : Analyze stability of protein-ligand complexes over 100 ns trajectories in GROMACS .
Q. Q8. How can researchers validate mechanistic hypotheses for observed biological effects?
Methodological Answer:
- Knockout/knockdown studies : Use siRNA to silence COX-2 in cell lines and assess rescue of anti-inflammatory effects .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics between the compound and target enzymes .
- Mutagenesis : Introduce point mutations (e.g., Arg120Ala in COX-2) to confirm critical binding residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
